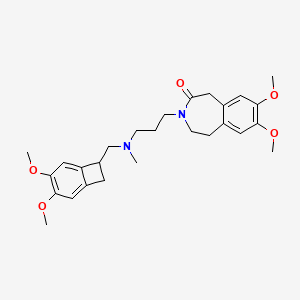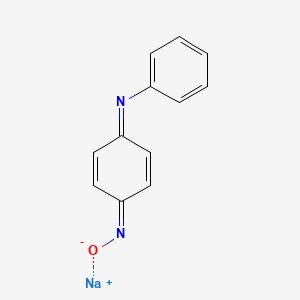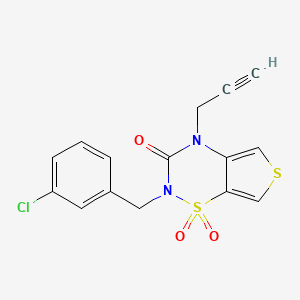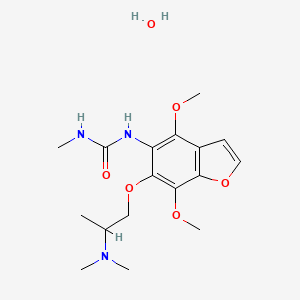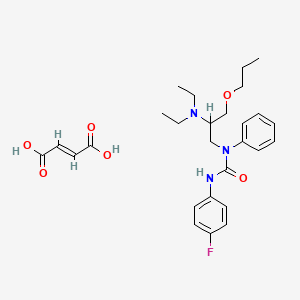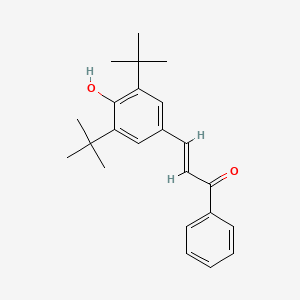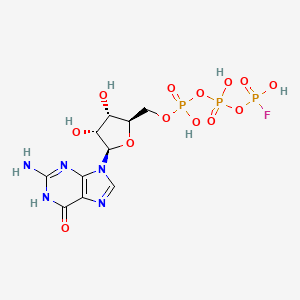
Guanosine 5'-(gamma-fluorotriphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-(gamma-fluorotriphosphate) is a modified nucleotide analog where the gamma phosphate group is substituted with a fluorine atom. This compound is often used in biochemical and molecular biology research due to its ability to act as a non-hydrolyzable analog of guanosine triphosphate (GTP). It is particularly valuable in studies involving GTP-binding proteins and signal transduction pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(gamma-fluorotriphosphate) typically involves the phosphorylation of guanosine derivatives. One common method includes the reaction of guanosine 5’-monophosphate with fluorophosphate in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like pyridine at room temperature. The product is then purified using ion-exchange chromatography .
Industrial Production Methods
Industrial production of Guanosine 5’-(gamma-fluorotriphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale chromatography systems to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-(gamma-fluorotriphosphate) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Hydrolysis: Although it is more resistant to hydrolysis compared to GTP, it can still undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a guanosine derivative with an amine group replacing the fluorine atom.
Hydrolysis: The major product is guanosine 5’-diphosphate and inorganic fluoride.
Aplicaciones Científicas De Investigación
Guanosine 5’-(gamma-fluorotriphosphate) has a wide range of applications in scientific research:
Biochemistry: Used as a non-hydrolyzable analog of GTP in studies involving GTP-binding proteins and GTPases.
Molecular Biology: Employed in the study of signal transduction pathways, particularly those involving G-proteins.
Medicine: Investigated for its potential role in modulating cellular processes and as a tool in drug discovery.
Industry: Utilized in the development of biosensors and diagnostic assays
Mecanismo De Acción
Guanosine 5’-(gamma-fluorotriphosphate) exerts its effects by mimicking the natural substrate GTP. It binds to GTP-binding proteins and GTPases, inhibiting their activity by preventing hydrolysis. This inhibition allows researchers to study the active state of these proteins and their role in various cellular processes. The molecular targets include G-proteins, which are involved in signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-triphosphate (GTP): The natural substrate for GTP-binding proteins.
Guanosine 5’-(beta,gamma-imido)triphosphate (GMP-PNP): Another non-hydrolyzable analog of GTP.
Guanosine 5’-(gamma-thio)triphosphate (GTP-gamma-S): A sulfur-substituted analog of GTP.
Uniqueness
Guanosine 5’-(gamma-fluorotriphosphate) is unique due to the presence of the fluorine atom, which makes it more resistant to hydrolysis compared to other analogs. This property allows for prolonged studies of GTP-binding proteins in their active state, providing valuable insights into their function and regulation .
Propiedades
Número CAS |
57817-57-9 |
|---|---|
Fórmula molecular |
C10H15FN5O13P3 |
Peso molecular |
525.17 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H15FN5O13P3/c11-30(20,21)28-32(24,25)29-31(22,23)26-1-3-5(17)6(18)9(27-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H,20,21)(H,22,23)(H,24,25)(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
BBORJPPPVGUNRB-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


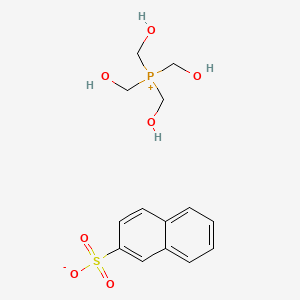
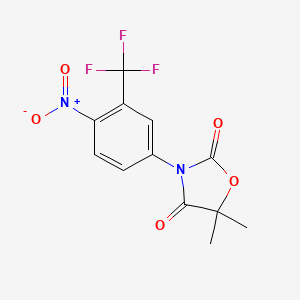
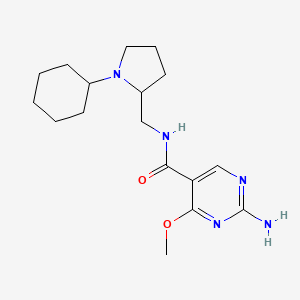
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

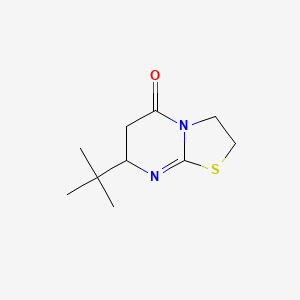
![[3H]methoxy-PEPy](/img/structure/B15191061.png)

